molecular formula C15H12BrClO3 B1372842 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160249-68-2

4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No. B1372842
M. Wt: 355.61 g/mol
InChI Key: RWHRMUAPFIUZQQ-UHFFFAOYSA-N
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Description

4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride (4-BBMC) is an organic compound of the benzoyl chloride family that is used in many scientific research applications. It is mainly used as a reagent for the synthesis of various compounds, including pharmaceuticals, and has been studied for its potential therapeutic applications. 4-BBMC has a wide range of biochemical and physiological effects, making it a valuable research tool for scientists.

Scientific Research Applications

Anti-inflammatory Agents

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : The compound “Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate” can be used as a lead for the synthesis of more effective hybrids . This compound was synthesized in an attempt to develop new potent anti-inflammatory agents .
  • Methods of Application or Experimental Procedures : The compound was synthesized and its in silico drug-likeness, in vitro COX-2 inhibition, and pharmacokinetic properties were studied .
  • Results or Outcomes : The results showed high cyclooxygenase inhibitory activity (IC 50 = 6 µM) and favorable pharmacokinetic properties, being orally bioavailable according to Lipinski’s rule of five .

Antimicrobial Activity

  • Scientific Field : Applied Chemical Science
  • Summary of the Application : New 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives, which include “4-[(4-bromobenzyl)oxy]phenyl]-1,2,3-thiadiazole”, were prepared and screened in vitro for their antimicrobial activity against various pathogenic microbes .
  • Methods of Application or Experimental Procedures : The mechanisms of synthesis of both 1,2,3-thiadiazole and 1,2,3-selenadiazole were previously reported. In both methods, α-methyl ketone derivatives are formed by an S N 2-nucleophilic substitution reaction of 4-hyroxyacetophenone and 4-halobenzyl bromide in basic medium .
  • Results or Outcomes : Compounds were found to be highly active against Gram-positive and Gram-negative bacteria . A significant inhibition of urinary 8-OHdG level (50.2%) was observed upon treatment of animals with 500 mg/kg body weight (b.w.) of one of the compounds .

properties

IUPAC Name

4-[(4-bromophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO3/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHRMUAPFIUZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501218724
Record name 4-[(4-Bromophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

CAS RN

1160249-68-2
Record name 4-[(4-Bromophenyl)methoxy]-3-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160249-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Bromophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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